molecular formula C10H12N2O B12900419 Isoxazole, 5-[3-(2-pyrrolidinyl)-1-propynyl]- CAS No. 651314-73-7

Isoxazole, 5-[3-(2-pyrrolidinyl)-1-propynyl]-

Cat. No.: B12900419
CAS No.: 651314-73-7
M. Wt: 176.21 g/mol
InChI Key: GGMRHLNABFMDIP-UHFFFAOYSA-N
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Description

Isoxazole, 5-[3-(2-pyrrolidinyl)-1-propynyl]- is a heterocyclic compound that contains both nitrogen and oxygen atoms within its five-membered ring structure. This compound is part of the isoxazole family, which is known for its diverse chemical properties and wide range of applications in various fields such as medicinal chemistry, organic synthesis, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazole derivatives typically involves cycloisomerization reactions. One common method is the AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes, which leads to substituted isoxazoles under moderate reaction conditions . Another approach involves the oxidation of propargylamines to the corresponding oximes, followed by CuCl-mediated intramolecular cyclization . These methods are known for their high yields and functional group compatibility.

Industrial Production Methods

Industrial production of isoxazole derivatives often employs large-scale cycloaddition reactions. For example, the cycloaddition of copper (I) acetylides to azides and nitrile oxides provides access to 3,4-disubstituted isoxazoles . This process is highly reliable and exhibits a wide scope with respect to both components, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Isoxazole, 5-[3-(2-pyrrolidinyl)-1-propynyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form oximes and other derivatives.

    Reduction: Reduction reactions can convert isoxazole derivatives into corresponding amines.

    Substitution: Isoxazole derivatives can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl nitrite, isoamyl nitrite, and CuCl. Reaction conditions often involve moderate temperatures and the presence of catalysts such as AuCl3 or CuCl .

Major Products

The major products formed from these reactions include various substituted isoxazoles, oximes, and amines. These products are valuable intermediates in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of isoxazole, 5-[3-(2-pyrrolidinyl)-1-propynyl]- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. The presence of the isoxazole ring allows it to bind to active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoxazole, 5-[3-(2-pyrrolidinyl)-1-propynyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propynyl group enhances its reactivity and potential for further functionalization, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

651314-73-7

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

5-(3-pyrrolidin-2-ylprop-1-ynyl)-1,2-oxazole

InChI

InChI=1S/C10H12N2O/c1(3-9-4-2-7-11-9)5-10-6-8-12-13-10/h6,8-9,11H,2-4,7H2

InChI Key

GGMRHLNABFMDIP-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CC#CC2=CC=NO2

Origin of Product

United States

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